Methyl 3,3-dimethoxypropionate

Descripción general

Descripción

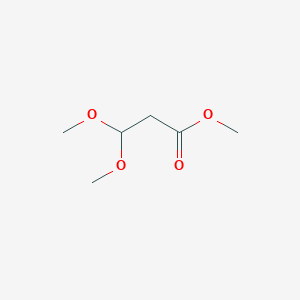

Methyl 3,3-dimethoxypropionate is an organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol . It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3,3-dimethoxypropionate can be synthesized through various methods. One common method involves the oxidation of acrylic acid by oxygen in methanol over a palladium chloride and copper chloride catalyst. This method achieves an acrylic acid conversion of 95.2% with a this compound selectivity of 90.6% at 35°C and 5 atm . Another method involves the reaction of diketene with methanol and trimethyl orthoformate in the presence of anhydrous sodium carbonate at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced on a large scale using similar methods. For example, one industrial method involves dissolving 1 kg of this compound in 7 liters of 1,4-dioxane, followed by the addition of 1.58 kg of sodium methoxide solution in methanol. The mixture is heated to reflux, and the resulting suspension is cooled to room temperature before further processing .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3,3-dimethoxypropionate undergoes various chemical reactions, including oxidation, esterification, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxygen in methanol over a palladium chloride and copper chloride catalyst.

Esterification: It can be esterified with methanol in the presence of an acid catalyst.

Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include methyl acrylate, intermediate aldehydes, and other esters .

Aplicaciones Científicas De Investigación

Synthesis Pathways

MDMP can be synthesized through various methods, including:

- Ozonolysis of α-Angelica Lactone : This method allows for the production of malonates and other intermediates relevant to organic synthesis .

- Oxidation of Acrylic Acid : MDMP can be synthesized via the oxidation of acrylic acid using a palladium-copper catalyst .

- Reactions with Unsaturated Alcohols : MDMP has been utilized in the development of complex bicyclic structures through reactions with γ,δ-unsaturated alcohols, showcasing its utility in synthesizing natural products .

Pharmaceutical Industry

MDMP serves as a key reactant in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of tetrahydro-β-carboline derivatives, which have potential therapeutic applications .

- Case Study : In the synthesis of bioactive cyclodepsipeptides, MDMP was converted into Weinreb amides as intermediates, demonstrating its role in complex molecule construction .

Organic Synthesis

MDMP is instrumental in creating various organic compounds due to its reactivity and functional groups. It has been employed in the synthesis of:

- α,β-Unsaturated Carbonyl Compounds : MDMP is utilized to produce these compounds, which are vital in many organic reactions .

- Natural Products : The compound has been involved in synthesizing natural products like blepharocalyxin D through innovative synthetic routes that involve multiple steps and transformations .

Green Chemistry

The synthesis methods involving MDMP often emphasize sustainability and efficiency. For instance, processes that allow for solvent recycling align with green chemistry principles by minimizing waste and energy consumption .

Data Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of methyl 3,3-dimethoxypropionate involves its role as an intermediate in various chemical reactions. The compound can participate in esterification, oxidation, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparación Con Compuestos Similares

Ethyl 3,3-diethoxypropionate: Similar in structure but with ethoxy groups instead of methoxy groups.

Methyl 4,4-dimethoxybutyrate: Similar but with an additional carbon in the chain.

Methyl 5,5-dimethoxyvalerate: Similar but with two additional carbons in the chain.

Uniqueness: Methyl 3,3-dimethoxypropionate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 3,3-dimethoxypropionate (MDMP) is an organic compound with the molecular formula C₆H₁₂O₄, known for its diverse applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of MDMP, highlighting its synthesis, biological implications, and relevant case studies.

- Molecular Weight : 148.16 g/mol

- Boiling Point : 166 °C at 760 mmHg

- Density : 1.06 g/cm³

- Flash Point : 65 °C

Synthesis and Derivatives

MDMP can be synthesized through various methods, including Michael addition reactions. It has been notably used as a precursor in the synthesis of pyrimidine derivatives, which exhibit significant biological activities. For instance, the reaction of MDMP with guanidine carbonate leads to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, compounds that have demonstrated interesting biological properties .

Antimicrobial Properties

MDMP has been investigated for its antimicrobial potential. In studies examining its efficacy against various pathogens, it was found to inhibit the growth of certain bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, though specific pathways remain to be fully elucidated.

Enzymatic Activity

High-throughput screening techniques have been employed to evaluate the enzymatic activities associated with MDMP. These studies focus on its role as a substrate in enzymatic reactions, where it can influence enantiomeric excess and conversion rates when reacted with chiral probes. Such findings suggest that MDMP may serve as a valuable tool in asymmetric synthesis and drug development .

Case Studies

- Pyrimidine Derivatives : A study explored the conversion of MDMP into pyrimidine derivatives via a multi-step synthetic route. The resulting compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

- Antimicrobial Screening : Another research effort assessed the antimicrobial properties of MDMP against Gram-positive and Gram-negative bacteria. The results indicated that MDMP exhibited significant inhibitory effects on specific strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 3,3-dimethoxypropionate, and how do they influence experimental design?

this compound is a liquid with a boiling point of 77°C at 20 mmHg, density of 1.045 g/mL, and flash point of 150°F (66°C) . These properties dictate storage conditions (e.g., refrigeration, inert atmosphere) and handling protocols (e.g., ventilation to avoid vapor accumulation). Its low boiling point suggests distillation as a viable purification method, while the flash point necessitates fire-safe lab practices. The compound’s stability under acidic/basic conditions is critical for reactions involving nucleophiles or catalysts .

Q. What are the established synthetic routes for this compound, and how can they be adapted for lab-scale synthesis?

Industrial methods include (1) catalytic oxidative condensation of methanol with methyl acrylate, (2) Claisen condensation of trimethyl orthoacetate with methyl acetate, and (3) addition reactions involving trimethyl orthoacetate and alkenes . For lab-scale synthesis, the Claisen condensation route is preferred due to reagent accessibility and mild conditions. Optimization involves controlling stoichiometry (e.g., excess methanol) and using anhydrous conditions to minimize hydrolysis .

Q. How does this compound function as a precursor in heterocyclic synthesis?

The compound’s dimethoxy groups act as protecting groups, enabling selective deprotection under acidic conditions to generate β-ketoesters or enaminones. For example, treatment with TMSOTf yields methyl (E)-5-methoxy-3-oxopent-4-enoate (87% yield), a key intermediate for Strychnos alkaloid frameworks . The methoxy groups also stabilize intermediates during cyclocondensation reactions, as seen in the synthesis of thyrostatics (e.g., thiouracil derivatives) .

Advanced Research Questions

Q. How can conflicting data on reaction yields involving this compound be resolved?

Discrepancies in reported yields (e.g., 87% vs. lower values in similar reactions) often stem from impurities in starting materials, variations in catalyst loading, or incomplete deprotection. Systematic studies using standardized purity assays (e.g., GC-MS, NMR) and controlled reaction parameters (temperature, moisture) are essential. Meta-analysis frameworks like the Cochrane Handbook recommend sensitivity analyses to identify outlier studies . Heterogeneity metrics (e.g., I² statistic) can quantify variability across datasets .

Q. What mechanistic insights explain the role of this compound in NHSI-catalyzed asymmetric syntheses?

In the synthesis of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate, NHSI (N-hydroxy succinimide) acts as a dual hydrogen-bond donor and Brønsted acid. DFT calculations suggest the methoxy groups stabilize transition states via dipole interactions, enhancing enantioselectivity. Kinetic studies show rate-limiting steps involve C-O bond cleavage in the dimethoxypropionate moiety, which can be accelerated by polar aprotic solvents (e.g., DMF) .

Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) affect the utility of this compound in total synthesis?

Under acidic conditions, the compound undergoes hydrolysis to 3,3-dimethoxypropionic acid, which can dimerize or react with nucleophiles. Competing cyclization (e.g., in Strychnos alkaloid synthesis) is controlled by adjusting acid strength: MeSO₃H promotes THBC formation (86% yield), while weaker acids favor enaminone byproducts . Solvent polarity and temperature gradients further modulate pathway selectivity.

Q. What strategies mitigate batch-to-batch variability in this compound-derived intermediates?

Variability arises from trace impurities (e.g., residual methanol or methyl acrylate) and inconsistent acetal protection. Strategies include:

- QC protocols : Headspace GC for residual solvent detection.

- In situ derivatization : Using TMSCl to stabilize intermediates during purification.

- DoE optimization : Response surface methodology to identify critical factors (e.g., pH, catalyst loading) .

Q. Methodological Guidance

- Synthetic Optimization : Use anhydrous K₂CO₃ in Claisen condensations to minimize side reactions .

- Analytical Validation : Employ ¹³C NMR to confirm acetal integrity and LC-MS to detect degradation products .

- Safety : Follow TCI America’s guidelines for handling flammable liquids (e.g., grounding equipment, avoiding static discharge) .

Propiedades

IUPAC Name |

methyl 3,3-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVPMKCDDNUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225230 | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-91-1 | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7424-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.